REACTION_CXSMILES
|
[C:1]([O:8][CH2:9][CH3:10])(=[O:7])[C:2]([O:4][CH2:5][CH3:6])=[O:3].[CH2:11]([CH2:13][NH2:14])[OH:12]>CC(C)=O>[C:1]([O:8][CH2:9][CH3:10])(=[O:7])[C:2]([O:4][CH2:5][CH3:6])=[O:3].[OH:12][CH2:11][CH2:13][NH:14][C:2](=[O:4])[C:1]([O:8][CH2:9][CH3:10])=[O:7]
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Name
|
|
Quantity
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730.7 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
61.1 g
|
Type
|
reactant
|
Smiles
|
C(O)CN
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Name
|
|
Quantity
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500 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
after the addition
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Type
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DISTILLATION
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Details
|
treatment of the mixture by distillation under reduced pressure
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Type
|
CUSTOM
|
Details
|
to remove the formed ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
OCCNC(C(=O)OCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |